2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
Significance of the Tetrahydroquinoline Scaffold in Contemporary Chemical Research
The 1,2,3,4-tetrahydroquinoline (B108954) framework is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." gfcollege.in This designation stems from its recurring presence in a vast array of natural products and synthetic compounds that exhibit significant pharmacological activities. nih.gov The inherent structural features of the tetrahydroquinoline core, including its bicyclic nature and the presence of a basic nitrogen atom, allow it to interact with a wide range of biological targets. tandfonline.com
Derivatives of tetrahydroquinoline have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, anti-HIV, antidiabetic, and antioxidant properties. gfcollege.in For instance, the natural anti-tumor antibiotic Dynemycin incorporates a complex structure built upon the tetrahydroquinoline system. gfcollege.in Furthermore, the synthetic derivative Oxamniquine has been clinically used to treat schistosomiasis. gfcollege.in The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets. tandfonline.com This adaptability has made the tetrahydroquinoline ring system a focal point for the development of new therapeutic agents. tandfonline.comresearchgate.net
Role of Trifluoromethyl Substituents in Molecular Design and Biological Activity
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to enhance the parent compound's pharmacological profile. mdpi.com The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's biological activity. mdpi.com
Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that position, thereby increasing the drug's half-life in the body. mdpi.com The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can in turn enhance binding affinity to target proteins through improved hydrogen bonding and electrostatic interactions. mdpi.com Moreover, the lipophilic character of the trifluoromethyl group can improve a molecule's permeability across biological membranes, leading to better bioavailability. mdpi.com Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). The strategic incorporation of this group is a key tool for medicinal chemists to optimize lead compounds into viable drug candidates. mdpi.com
Historical Development and Evolution of Substituted Tetrahydroquinoline Chemistry
The synthesis of tetrahydroquinolines has a rich history, with continuous evolution in synthetic methodologies. Early methods often relied on the reduction of the corresponding quinoline (B57606) precursors. nih.gov Over the past few decades, more sophisticated and efficient methods have been developed, with a significant focus on domino reactions, also known as tandem or cascade reactions. nih.gov These reactions allow for the construction of complex molecules from simple starting materials in a single operation, which is both time-efficient and atom-economical. nih.gov
Strategies such as reduction-reductive amination of 2-nitroarylketones and aldehydes have proven effective for generating tetrahydroquinolines in high yields. nih.gov The development of catalytic systems, including those based on palladium, rhodium, and gold, has enabled highly enantioselective syntheses, providing access to specific stereoisomers of chiral tetrahydroquinolines. nih.govorganic-chemistry.org More recent advancements include the use of visible-light-induced cyclization and transfer hydrogenation reactions, further expanding the toolkit for synthesizing diverse tetrahydroquinoline derivatives under mild conditions. organic-chemistry.org These ongoing innovations in synthetic chemistry continue to facilitate the exploration of new and complex substituted tetrahydroquinolines for various applications.
Current Research Landscape and Emerging Opportunities in 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline Chemistry
The specific compound, this compound, represents a confluence of the advantageous properties of both the tetrahydroquinoline scaffold and the trifluoromethyl substituent. While research on this exact molecule is still emerging, the broader field of trifluoromethyl-containing tetrahydroquinolines is an active area of investigation. nih.gov
Current research efforts are focused on developing novel and efficient synthetic routes to access these compounds, including one-pot procedures that offer high yields and the ability to introduce diverse substituents. nih.gov The separation of racemic mixtures to obtain single enantiomers is also a critical aspect of this research, as the biological activity of chiral molecules is often stereospecific. nih.gov
The opportunities for this compound and its derivatives are vast. Given the established biological activities of the tetrahydroquinoline core, the introduction of a trifluoromethyl group at the 2-position is anticipated to yield compounds with enhanced potency, selectivity, and metabolic stability. Potential therapeutic areas for exploration include oncology, neurodegenerative diseases, and infectious diseases. Further research into the synthesis, chemical properties, and biological evaluation of this compound is poised to unlock new avenues in drug discovery and materials science.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-4,9,14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPIJNJFKLMEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245276 | |
| Record name | 1,2,3,4-Tetrahydro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450-63-5 | |
| Record name | 1,2,3,4-Tetrahydro-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Trifluoromethyl 1,2,3,4 Tetrahydroquinoline
Classical and Contemporary Synthetic Routes to 1,2,3,4-Tetrahydroquinolines
The construction of the 1,2,3,4-tetrahydroquinoline (B108954) skeleton is a well-established field in organic synthesis, with a variety of methods available, ranging from classical cyclization reactions to modern multicomponent strategies. These approaches offer diverse pathways to access a wide array of substituted tetrahydroquinolines.
Cyclization Reactions and Annulation Strategies
Cyclization and annulation reactions are fundamental to the formation of the tetrahydroquinoline ring system. These methods typically involve the formation of one or two new bonds to close the heterocyclic ring. A prominent strategy is the [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes, which provides a highly diastereoselective route to 4-aryl-substituted tetrahydroquinolines under mild conditions. frontiersin.orgnih.gov This approach has been shown to tolerate a broad range of functional groups and is amenable to gram-scale synthesis. frontiersin.orgnih.gov
Domino reactions, also known as tandem or cascade reactions, offer an efficient means to construct complex molecules like tetrahydroquinolines in a single operation without the isolation of intermediates. nih.gov These reactions can be initiated by various events, including reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes. nih.gov For instance, a domino Michael-SNAr approach has been utilized to synthesize highly substituted 2,3-dihydro-4(1H)-quinolinones, which can be further modified to yield tetrahydroquinolines. nih.gov
Reductive Cyclization and Hydrogenation Approaches
Reductive cyclization offers a direct route to tetrahydroquinolines from appropriately substituted precursors. A common strategy involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. For example, the reductive cyclization of o-nitro-substituted Baylis-Hillman acetates, catalyzed by transition metals, yields 3-substituted quinolines, which can then be hydrogenated to the corresponding tetrahydroquinolines. acs.org Similarly, the reduction of o-nitrocinnamoyl compounds using a biomimetic reducing agent in the presence of a palladium catalyst provides substituted quinolines. organic-chemistry.org Another approach involves the reductive cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate to produce 4-quinolones, which are precursors to tetrahydroquinolines. mdpi.com
The direct hydrogenation of quinolines is a widely used and atom-economical method for the synthesis of 1,2,3,4-tetrahydroquinolines. Various catalytic systems have been developed for this transformation, including both noble metal and base metal catalysts. thieme-connect.com A nitrogen-doped carbon-supported palladium catalyst has demonstrated high activity and selectivity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. rsc.org Photocatalytic methods have also emerged as a green alternative, utilizing water as a hydrogen atom source under mild conditions to afford 1,2,3,4-tetrahydroquinolines. nih.gov Furthermore, transfer hydrogenation using a manganese pincer catalyst with secondary alcohols as the hydrogen donor provides an efficient route to these heterocycles. nih.gov
| Method | Catalyst/Reagent | Key Features | Reference(s) |
| Hydrogenation | Pd/CN | Mild conditions, high yields (86.6–97.8%) | rsc.org |
| Photocatalytic Hydrogenation | Phosphine-mediated, water as H source | Mild conditions, broad functional group tolerance | nih.gov |
| Transfer Hydrogenation | Manganese PN3 Pincer Catalyst | Uses secondary alcohols as H donor | nih.gov |
| Heterogeneous Hydrogenation | Granular Cobalt Catalyst | Eco-friendly, uses water as solvent | thieme-connect.com |
Multicomponent Reactions for Tetrahydroquinoline Scaffolds
Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules due to their efficiency, atom economy, and ability to generate structural diversity. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known MCR for the synthesis of tetrahydroquinolines. nih.gov It typically involves the reaction of an aniline, an aldehyde, and an activated alkene under acidic catalysis to furnish a variety of complex tetrahydroquinolines. nih.gov The adducts from the Povarov reaction can be subsequently oxidized to the corresponding quinolines if desired. nih.gov The development of diastereoselective multicomponent protocols has enabled the assembly of polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent control over stereochemistry. acs.org
Targeted Trifluoromethylation Strategies for Nitrogen Heterocycles
The introduction of a trifluoromethyl (CF3) group can significantly alter the properties of a molecule. Several methods have been developed for the trifluoromethylation of nitrogen-containing heterocycles, which can be broadly categorized into electrophilic and nucleophilic approaches.
Electrophilic Trifluoromethylation Methodologies
Electrophilic trifluoromethylating agents are reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. Hypervalent iodine reagents are a prominent class of electrophilic trifluoromethylating agents. nih.govacs.org These reagents have been successfully employed for the direct N-trifluoromethylation of various electron-rich nitrogen heterocycles such as pyrazoles, triazoles, and tetrazoles. nih.gov The reaction often proceeds via an in situ silylation of the substrate followed by an acid-catalyzed CF3 transfer. nih.gov The trifluoromethylation of arenes and N-heteroarenes using these hypervalent iodine reagents is generally regioselective, often directed by the nitrogen atom of the heterocycle. acs.org
Another approach involves the use of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), a stable and inexpensive solid, which can serve as a trifluoromethyl radical source. pnas.org This method has been shown to be effective for the C-H trifluoromethylation of a variety of electron-deficient and electron-rich heteroaromatic systems under mild, operationally simple conditions. pnas.org
| Reagent Type | Example Reagent | Substrate Scope | Key Features | Reference(s) |
| Hypervalent Iodine | Togni's Reagents | Electron-rich N-heterocycles (pyrazoles, triazoles) | Direct N-trifluoromethylation, acid-catalyzed | nih.govmdpi.com |
| Sulfinate Salt | Sodium trifluoromethanesulfinate (Langlois reagent) | Electron-deficient and rich heteroaromatics | C-H trifluoromethylation, radical mechanism, mild conditions | pnas.org |
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation involves the delivery of a "CF3-" equivalent to an electrophilic substrate. A common challenge in this area is the inherent instability of the trifluoromethyl anion, which readily decomposes. To overcome this, reagents have been developed where the CF3 group is stabilized, for instance, by silicon or a transition metal. The Ruppert-Prakash reagent (Me3SiCF3) is a widely used source for nucleophilic trifluoromethylation.
Fluoroform (HCF3), an inexpensive industrial byproduct, has emerged as an attractive source for the trifluoromethyl group. beilstein-journals.org However, its use requires specific activation conditions to generate the trifluoromethyl anion. Systems utilizing fluoroform in combination with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme (B29127) have been developed for the effective trifluoromethylation of esters to form trifluoromethyl ketones. beilstein-journals.org While this method is primarily demonstrated on esters, the underlying principle of generating a nucleophilic CF3 source from fluoroform could potentially be adapted for the synthesis of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline from a suitable electrophilic precursor, such as a quinoline (B57606) N-oxide or an iminium ion intermediate.
Radical Trifluoromethylation Protocols
The direct introduction of a trifluoromethyl (CF3) group via a radical intermediate is a powerful strategy for synthesizing trifluoromethylated compounds. researchgate.net This approach avoids the need for pre-functionalized substrates, such as organohalides, offering an efficient route to the target molecule. researchgate.net Radical trifluoromethylation can be applied to arenes and heteroarenes, often leveraging photoredox catalysis to generate the trifluoromethyl radical under mild conditions. princeton.edu
In the context of this compound synthesis, this protocol would typically involve the trifluoromethylation of a quinoline precursor, followed by reduction of the heterocyclic ring. The trifluoromethyl radical is highly electrophilic and can add selectively to electron-rich positions on an aromatic or heteroaromatic ring. princeton.edu Photoredox catalysis, using catalysts such as Ru(bpy)3Cl2 or organic dyes like Eosin Y, can generate the CF3 radical from various stable and readily available sources, including triflyl chloride (CF3SO2Cl) or trifluoroiodomethane (CF3I), upon irradiation with visible light. princeton.eduelsevierpure.com This method is noted for its operational simplicity and tolerance of a wide range of functional groups. princeton.edunih.gov
| Reagent/Method | Catalyst/Condition | Description |
| Triflyl chloride (CF3SO2Cl) | Photoredox Catalyst (e.g., Ru(bpy)3Cl2), Visible Light | Generates CF3 radical for addition to arenes/heteroarenes at room temperature. princeton.edu |
| Trifluoroiodomethane (CF3I) | Photoredox Catalyst (e.g., Ru-based), Visible Light | A versatile reagent for radical trifluoromethylation, applicable in radiosynthesis for PET tracers. nih.gov |
| General Radical Trifluoromethylation | Various radical initiators | Allows for direct C-H functionalization without pre-functionalized substrates, enhancing synthetic efficiency. researchgate.net |
Trifluoromethyl Building Blocks in Heterocyclic Synthesis
An alternative and widely used approach involves the use of "building blocks"—smaller, commercially available or easily synthesized molecules that already contain the trifluoromethyl group. rsc.orgresearchgate.net This strategy constructs the heterocyclic scaffold around the pre-existing CF3 moiety. The construction of trifluoromethylated heterocycles through the annulation of these building blocks with suitable reaction partners has proven to be a powerful and versatile method. rsc.orgresearchgate.net
Several building blocks are suitable for this purpose:
α-CF3-Enamines : These can be prepared from the corresponding haloalkenes and react with 2-nitrobenzaldehydes to produce ortho-nitro-substituted α,β-diaryl-CF3-enones. A subsequent reduction of the nitro group promotes an intramolecular cyclization, affording 2-CF3-3-arylquinolines, which can then be hydrogenated to the desired tetrahydroquinoline. rsc.org
Trifluoroacetaldehyde Hemiacetal : This simple and elegant synthon can participate in one-pot condensation-cyclization reactions with aromatic amines. nih.gov Catalyzed by a Lewis acid such as gallium triflate, this method provides direct access to trifluoromethylated tetrahydroquinazolines and can be adapted for tetrahydroquinolines. nih.gov
Trifluoromethylnitrones : These are versatile precursors for synthesizing a variety of trifluoromethyl-containing heterocycles, particularly through [3+2] cycloaddition reactions. rsc.org
2-Trifluoromethyloxirane : This commercially available building block serves as a starting point for preparing racemic and optically active 2- and 3-trifluoromethylmorpholines, demonstrating its utility in synthesizing fluorinated heterocycles. enamine.net
The building block strategy is advantageous as it often allows for more predictable and controlled introduction of the CF3 group into the final molecular architecture.
Enantioselective Synthesis of Chiral this compound
The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers. The development of enantioselective synthetic methods to access a single enantiomer is of paramount importance, as different enantiomers of a chiral molecule often exhibit distinct biological activities. A variety of powerful approaches have been developed for the synthesis of chiral tetrahydroquinolines, with asymmetric hydrogenation of the corresponding quinoline being one of the most direct methods. dicp.ac.cn Recently, a palladium-catalyzed asymmetric amination of 2H-chromene was reported to construct chiral 2-trifluoromethyl-4H-chromenes that incorporate a 1,2,3,4-tetrahydroquinoline unit, achieving excellent enantioselectivity. researchgate.net
Asymmetric Catalysis in Tetrahydroquinoline Formation (e.g., Ir-Diamine Catalysts)
Asymmetric catalysis is the most efficient method for producing enantiomerically enriched compounds. For the synthesis of chiral tetrahydroquinolines, the asymmetric hydrogenation of the C=N and C=C bonds in the quinoline ring is a primary strategy. nih.govmdpi.com Iridium-based catalysts are particularly effective for this transformation. nih.govnih.govrsc.org
These catalytic systems typically consist of an iridium metal center coordinated to a chiral ligand. Chiral P-stereogenic phosphinooxazoline (MaxPHOX) ligands and various diamine ligands have shown excellent performance. nih.govmdpi.com For example, Ir-MaxPHOX catalysts derived from L-threonine have achieved very high enantioselectivity (up to 99% ee) in the asymmetric hydrogenation of related substrates. nih.gov In some systems, the enantioselectivity can be controlled or even reversed by simply changing the reaction solvent, providing access to both enantiomers of the product from the same catalyst. nih.govrsc.org The efficiency of these catalysts allows for low catalyst loadings (as low as 0.2 mol%) while maintaining high conversion and enantioselectivity. nih.gov
| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |
| Ir-MaxPHOX | N-Boc-2,3-diarylallyl amines | Full Conversion | Up to 99% | nih.gov |
| [Ir(COD)Cl]2/Chiral Ligand | 2-phenylquinoxaline | Up to 93% | Up to 98% (R) | nih.gov |
| [Ir(COD)Cl]2/Chiral Ligand | 2-phenylquinoxaline | Up to 83% | Up to 93% (S) | nih.gov |
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based methods provide an alternative route to enantiopure compounds. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed. This strategy can be highly effective, particularly when developing new asymmetric reactions. One such strategy involves introducing a tethering auxiliary group at the C-1 position of an isoquinoline (B145761) substrate to enhance coordination with the metal catalyst, thereby increasing both catalytic activity and stereoselectivity during hydrogenation. mdpi.com This principle can be extended to quinoline systems to facilitate the synthesis of chiral 2-substituted tetrahydroquinolines.
Biocatalytic Transformations for Enantiopure Access
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly path to enantiopure molecules. elsevierpure.com Enzymes operate under mild conditions (room temperature and neutral pH) and can exhibit exquisite stereoselectivity. For the synthesis of chiral tetrahydroquinolines, biomimetic reduction systems using chiral and regenerable NAD(P)H models have been developed. dicp.ac.cn These systems can reduce 2-functionalized quinolines to the corresponding tetrahydroquinolines with up to 99% ee. dicp.ac.cn
Furthermore, biocatalysis can be integrated into multi-step flow processes. A notable example combines visible-light-induced radical trifluoromethylation with a subsequent enzymatic stereoselective ketone reduction. elsevierpure.com In this cascade, an alcohol dehydrogenase (ADH) derived from Lactobacillus kefir is used to reduce a trifluoromethyl ketone precursor to the corresponding chiral alcohol with high enantioselectivity. elsevierpure.com Such chemoenzymatic cascades highlight the potential of combining different catalytic methods to build complex chiral molecules efficiently.
Green Chemistry Principles and Sustainable Synthetic Routes (e.g., Electrochemical Methods, Flow Chemistry)
Adherence to green chemistry principles is a growing priority in chemical synthesis, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. semanticscholar.orgthieme-connect.com Electrochemical synthesis and continuous flow chemistry are two key technologies advancing these goals. rsc.orgresearchgate.net
Electrochemical Methods : Electrosynthesis uses electricity as a "clean" reagent to drive chemical reactions, replacing stoichiometric oxidants or reductants that generate waste. semanticscholar.orgthieme-connect.com The selective hydrogenation of quinoline derivatives to tetrahydroquinolines can be achieved electrochemically at room temperature. rsc.org In some cases, the solvent itself, such as acetonitrile, can serve as the hydrogen source under electrochemical conditions. rsc.org
Flow Chemistry : Continuous flow processing involves pumping reagents through a network of tubes and reactors, rather than mixing them in a traditional batch flask. This technology offers significant advantages in safety, process control, and scalability. thieme-connect.comresearchgate.net Mass and heat transfer are highly efficient, allowing for reactions to be run under conditions that would be unsafe in a batch reactor. Flow chemistry is particularly well-suited for photochemical and electrochemical reactions, enabling precise control over irradiation time or electrode surface area. rsc.orgthieme-connect.com Iridium-catalyzed asymmetric hydrogenations have been successfully adapted to continuous flow conditions, enabling the gram-scale synthesis of chiral products with comparable yields and enantioselectivities to batch processes. nih.govrsc.org The integration of these sustainable technologies provides a pathway to more efficient and environmentally benign syntheses of this compound.
Reactivity and Derivatization Chemistry of 2 Trifluoromethyl 1,2,3,4 Tetrahydroquinoline
Electrophilic Aromatic Substitution on the Tetrahydroquinoline Ring System
Electrophilic aromatic substitution (EAS) on the 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline ring is governed by the interplay of competing electronic effects from the activating amino group and the deactivating trifluoromethyl substituent. The secondary amine is a powerful activating group that donates electron density to the aromatic ring through resonance, directing incoming electrophiles to the ortho (C-5) and para (C-7) positions. Conversely, the trifluoromethyl group at the C-2 position exerts a strong deactivating inductive effect (-I) on the entire molecule, including the fused benzene (B151609) ring, making the system less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted tetrahydroquinoline. wikipedia.orgmasterorganicchemistry.com
A comprehensive study on the nitration of N-protected tetrahydroquinolines provides significant insight into these regiochemical outcomes. researchgate.net When N-trifluoroacetyl-tetrahydroquinoline is nitrated, a mixture of isomers is typically formed. The major products are often the 6-nitro and 7-nitro derivatives, with the precise ratio depending on reaction conditions such as temperature and time. For example, nitration of N-trifluoroacetyl-THQ at 0°C can yield a mixture where the 7-nitro isomer is significant, while at -25°C, selectivity can be shifted. researchgate.net The formation of the 7-nitro product is disfavored electronically by the deactivating CF3 group, but the powerful directing effect of the nitrogen atom can still lead to its formation. Substitution at the 6-position is generally favored as it is para to the activating nitrogen atom. researchgate.net
Similarly, bromination of related 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) in acetic acid leads preferentially to substitution at the C-6 and C-8 positions, avoiding the C-5 and C-7 positions, which are more sterically hindered or electronically less favored. researchgate.net While direct examples for the 2-(trifluoromethyl) analogue are sparse, these findings suggest a similar preference for substitution at the C-6 and C-8 positions under specific conditions.
| Reaction | Reagents & Conditions | Major Products | Key Observations |
| Nitration | HNO3, H2SO4 (or other nitrating agents) | 6-Nitro and 7-Nitro derivatives | Regioselectivity is highly dependent on the N-protecting group and reaction temperature. researchgate.net |
| Halogenation | Br2, Acetic Acid or NBS | 6-Bromo and/or 8-Bromo derivatives | Halogenation is directed by the activating amine, with substitution patterns influenced by sterics and solvent. researchgate.net |
| Friedel-Crafts | RCOCl, Lewis Acid (e.g., AlCl3) | Generally disfavored | The strong deactivation by the CF3 group and potential complexation of the Lewis acid with the nitrogen atom make Friedel-Crafts reactions challenging. wikipedia.org |
Nucleophilic Reactions at Specific Carbon and Nitrogen Centers
The nitrogen atom of this compound is a secondary amine, making it a primary site for nucleophilic reactions. It readily undergoes N-alkylation and N-acylation with suitable electrophiles. These reactions are fundamental for modifying the molecule's properties or for introducing functional handles for further elaboration.
The carbon atom at the C-2 position, which bears the trifluoromethyl group, is another potential reaction site. The acidity of the C-2 proton is increased due to the inductive effect of the adjacent nitrogen and the powerful electron-withdrawing CF3 group. This allows for deprotonation with a strong base, such as an organolithium reagent, to form a stabilized carbanion. This carbanion can then be quenched with various electrophiles to install a second substituent at the C-2 position. This strategy has been demonstrated for N-Boc-2-aryltetrahydroquinolines, where lithiation followed by reaction with electrophiles like methyl iodide or aldehydes yields 2,2-disubstituted products. nih.gov This method provides a powerful tool for creating quaternary centers alpha to the nitrogen.
| Reaction Type | Reagents | Reaction Center | Product |
| N-Acylation | Acyl chloride (RCOCl), Base | Nitrogen | N-Acyl-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
| N-Alkylation | Alkyl halide (R-X), Base | Nitrogen | N-Alkyl-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
| C-2 Functionalization | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E+) | Carbon (C-2) | N-Protected-2-E-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Regioselective Functionalization of the Tetrahydroquinoline Core
Achieving regioselective functionalization of the this compound core is crucial for its application in targeted synthesis. Beyond classical electrophilic aromatic substitution, modern methods like directed metalation and C-H activation offer precise control over which position is modified.
Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the nitrogen or the aromatic ring guides a strong base (typically an organolithium) to deprotonate a specific C-H bond. For instance, an N-amido or N-carbamoyl group can direct lithiation to the C-8 position. The resulting organolithium intermediate can then react with a wide range of electrophiles to introduce functionality exclusively at that site.
While the tetrahydroquinoline ring itself does not possess inherent directing abilities for metalation on the aromatic portion, the nitrogen substituent plays a critical role. The choice of the N-substituent can switch the site of reactivity between the benzylic C-2 position and the aromatic C-8 position, enabling selective functionalization at either site.
Transition-Metal-Catalyzed Transformations and Cross-Coupling Reactions
Transition-metal catalysis has become an indispensable tool for the derivatization of heterocyclic compounds, including this compound. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
To participate in cross-coupling reactions, the tetrahydroquinoline core must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. Halogenation of the aromatic ring, as discussed in section 3.1, provides the necessary precursors. For example, a 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (B1382367) derivative can undergo a variety of palladium-catalyzed cross-coupling reactions.
Common cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing the introduction of aryl or vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching new nitrogen-based functional groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Recent advances have also focused on direct C-H activation/functionalization, which circumvents the need for pre-functionalization with a halide. Catalysts based on palladium, rhodium, or iridium can selectively activate a C-H bond on the aromatic ring (e.g., at C-8) and couple it with a reaction partner. This approach is highly atom-economical and is a growing area of research for the late-stage functionalization of complex molecules. acs.org
Oxidation and Reduction Chemistry of the Tetrahydroquinoline System
The tetrahydroquinoline system is susceptible to oxidation, which can lead to aromatization. The most common transformation is the dehydrogenation of the 1,2,3,4-tetrahydroquinoline (B108954) ring to the corresponding quinoline (B57606). This reaction is often achieved using chemical oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO2), or under catalytic conditions. This aromatization can be a deliberate synthetic step or an unwanted side reaction, for instance, during bromination in certain solvents. researchgate.net
Oxidation can also occur at the C-4 position (the benzylic methylene (B1212753) group) to yield a 4-oxo-1,2,3,4-tetrahydroquinoline derivative (a quinolinone), though this is less common for the parent system without specific activating groups.
The heterocyclic ring of this compound is already in a reduced state. Therefore, further reduction of the core is generally not applicable unless there are reducible functional groups elsewhere on the molecule (e.g., a nitro or carbonyl group that has been introduced via other derivatization reactions). Catalytic hydrogenation (e.g., using H2 and Pd/C) or hydride reagents (e.g., LiAlH4) would typically reduce such substituents without affecting the saturated heterocyclic ring.
Synthesis of Complex Polycyclic and Fused Systems Incorporating the this compound Moiety
The this compound scaffold serves as a valuable building block for the synthesis of more complex, multi-ring systems. By introducing appropriate functional groups onto the core structure, intramolecular cyclization reactions can be triggered to form new fused or bridged rings.
One common strategy involves functionalizing both the nitrogen atom and a position on the aromatic ring (often C-8) with reactive tethers that can subsequently be cyclized. For example, an N-allyl derivative could be coupled with a halide at the C-8 position, followed by an intramolecular Heck reaction to form a new six-membered ring fused across the N-1 and C-8 positions.
Another approach is to build upon the existing structure through annulation reactions. For instance, a derivative with a primary amine at C-6 could undergo a Skraup or Doebner-von Miller reaction to construct a new pyridine (B92270) ring, leading to a polycyclic diazaphenanthrene system. Intramolecular Friedel-Crafts reactions are also a powerful method for forming new rings, where an acyl or alkyl group tethered to the nitrogen can cyclize onto the aromatic ring, typically at the C-8 position, to form a five- or six-membered fused ring. masterorganicchemistry.com
Derivatization for Structure-Activity Relationship (SAR) Exploration in Academic Research
In medicinal chemistry, the this compound core is often used as a starting point for the development of new therapeutic agents. The synthesis of a library of related compounds, where different parts of the molecule are systematically varied, is essential for exploring structure-activity relationships (SAR).
The chemical reactions described in the preceding sections are routinely employed to generate these libraries. Common derivatization strategies for SAR studies include:
N-Substitution: The secondary amine at the N-1 position is a key point for diversification. A wide array of alkyl, aryl, acyl, and sulfonyl groups can be introduced via N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or acylation. This allows for probing the effects of size, electronics, and hydrogen-bonding capacity at this position.
Aromatic Ring Substitution: The aromatic part of the molecule is frequently modified to explore how substituents affect target binding and pharmacokinetic properties. Halogenated intermediates are used in cross-coupling reactions (Suzuki, Sonogashira, etc.) to introduce diverse aryl, heteroaryl, or alkynyl groups at positions C-6, C-7, or C-8.
C-2 and C-4 Modification: As discussed, the C-2 position can be further substituted via deprotonation-alkylation. The C-4 methylene group can also be a target for functionalization, although this is often more challenging.
These derivatization efforts allow researchers to map the chemical space around the core scaffold to optimize biological activity, selectivity, and drug-like properties.
Mechanistic Insights and Theoretical Studies of 2 Trifluoromethyl 1,2,3,4 Tetrahydroquinoline Reactions
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. For complex organic transformations, these methods can map potential energy surfaces, identify transient intermediates, and calculate the energetic barriers of reaction pathways. However, specific computational studies focusing exclusively on the reaction mechanisms of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline are not extensively detailed in currently available literature. The following sections describe the methodologies that are applied to similar heterocyclic systems and would be essential for gaining such insights.
Density Functional Theory (DFT) Calculations for Transition State Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the mechanisms of organic reactions. By calculating the electronic structure of molecules, DFT can be used to locate and characterize the geometries and energies of reactants, products, and, most importantly, transition states. Analysis of the transition state provides critical information about the energy barrier (activation energy) of a reaction, which governs its rate.
For reactions forming or involving this compound, DFT calculations would be employed to:
Optimize the three-dimensional structures of all stationary points along a proposed reaction coordinate.
Calculate the vibrational frequencies to confirm transition states (identified by a single imaginary frequency) and minima.
Determine the activation energies and reaction enthalpies to predict the kinetic and thermodynamic feasibility of different pathways.
For instance, in the hydrodenitrogenation of quinoline (B57606) on Ni-promoted MoS₂ catalysts, DFT has been used to map the hydrogenation pathways leading to 1,2,3,4-tetrahydroquinoline (B108954), revealing how different active sites on the catalyst surface influence the reaction mechanism and product formation. nih.gov Similar detailed transition state analyses for reactions specific to the 2-trifluoromethyl derivative would provide invaluable data on the electronic effects of the -CF₃ group on reaction barriers.
Molecular Dynamics (MD) Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of chemical processes. By solving Newton's equations of motion, MD can explore the conformational landscape of molecules and simulate reaction pathways, particularly in complex environments involving solvent molecules or biological macromolecules.
While specific MD simulations detailing the reaction pathways of this compound are not prominent in the literature, this technique is used to study the behavior of related tetrahydroquinoline derivatives. For example, MD simulations have been performed to understand the dynamic interactions between novel tetrahydroquinoline-based inhibitors and their biological targets, such as the enzyme Lysine-specific demethylase 1 (LSD1), thereby validating drug design strategies. nih.gov Applying MD to its reaction pathways could reveal how the molecule approaches reactants, the role of solvent dynamics in stabilizing intermediates and transition states, and the sequence of bond-forming and bond-breaking events over time.
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule that dictate its reactivity. Calculations can determine various molecular properties and reactivity descriptors. For this compound, such an analysis would involve:
Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicates the molecule's ability to act as a nucleophile or an electrophile.
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface reveals the regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: This provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Studies on related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have utilized DFT to investigate structural and electronic properties. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group is known to significantly influence the electronic structure and, consequently, the reactivity of the entire molecule. nbinno.com A thorough quantum chemical analysis would quantify these effects on the tetrahydroquinoline core.
Operando and In Situ Spectroscopic Probing of Reaction Intermediates
Directly observing chemical reactions as they occur is key to confirming proposed mechanisms. Operando and in situ spectroscopy allow for the real-time monitoring of reacting systems, providing direct evidence of transient intermediates.
A notable application of this is in the one-pot tandem synthesis of substituted tetrahydroquinolines, which can be adapted to produce fluorinated derivatives. iastate.edursc.org This reaction involves a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. The mechanism of this complex transformation has been elucidated using operando Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy. rsc.orgrsc.org
The key findings from these operando NMR studies, which inform the mechanism for forming related tetrahydroquinolines, are:
Identification of Intermediates: The technique allows for the direct observation and quantification of the evolution of reactants, intermediates, and products under high-pressure (up to 50 bar H₂) and high-temperature conditions. rsc.orgrsc.org
Unstable Species Detected: Crucially, reactive and unstable intermediates that cannot be isolated or detected by standard chromatographic techniques, such as species containing a hydroxylamine (B1172632) group and the 2-phenyl-3,4-dihydroquinoline intermediate, were identified. iastate.edursc.org
Reaction Network Deduction: By tracking the kinetics of the appearance and disappearance of each species, a plausible reaction network can be constructed. This provides a molecular-level understanding of the catalytic system and helps in optimizing conditions to maximize the yield and selectivity of the desired tetrahydroquinoline product. iastate.edursc.org
These spectroscopic insights provide a robust framework for understanding the synthesis of the this compound scaffold.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms. It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., hydrogen by deuterium). wikipedia.orgprinceton.edu A significant change in the reaction rate (a primary KIE) indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. princeton.edulibretexts.org
Despite its utility, specific KIE studies conducted on reactions involving this compound have not been reported in the surveyed scientific literature. Such studies would be highly valuable, for example, in probing the mechanism of C-H activation or hydrogenation steps during its synthesis or derivatization. By comparing the reaction rates of the standard compound with a deuterated analogue, one could definitively establish the nature of the rate-limiting step.
Solvent Effects on Reaction Selectivity and Rate
The choice of solvent can profoundly influence the rate and selectivity of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org This is particularly true for reactions involving polar or charged species. The influence of the solvent is a critical parameter to optimize in any synthetic procedure.
While systematic studies on the solvent effects for reactions of this compound are not specifically documented, research on related processes highlights the importance of the solvent. For example, in the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂, the reaction outcome is entirely controlled by the solvent: the use of N,N-dimethylacetamide (DMAc) leads to bis(trifluoromethyl)pyrazolines, whereas changing the solvent to 1,2-dichloroethane (B1671644) (DCE) yields bis(trifluoromethyl)cyclopropanes. rsc.org Similarly, preliminary studies on the trifluoromethylation of other heterocycles have shown that solvent choice can dramatically alter the regioselectivity of the reaction. researchgate.net
These examples underscore that a systematic investigation of solvent polarity, dielectric constant, and coordinating ability would be essential for controlling the outcome of reactions involving this compound.
Stereochemical Analysis of Reaction Pathways and Product Formation in Reactions of this compound
The stereochemical outcomes of reactions leading to the formation of this compound are dictated by the specific reaction pathways and the nature of the catalysts and substrates employed. Detailed research has focused on controlling the stereocenters at the C2 and C4 positions, as well as adjacent positions, through various synthetic strategies, including organocatalytic asymmetric cascade reactions and diastereoselective cyclizations.
A significant advancement in the stereocontrolled synthesis of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolines involves an organocatalytic asymmetric cascade reaction. This approach utilizes 2-aminochalcones and β-trifluoromethyl nitroalkenes as starting materials, catalyzed by a thiourea-based organocatalyst. This reaction proceeds with high levels of stereoselectivity, affording products with three contiguous stereogenic centers in excellent yields, diastereoselectivities (dr), and enantioselectivities (ee). nih.govdicp.ac.cn
The proposed mechanism for this cascade reaction involves a Michael addition of the 2-aminochalcone to the β-trifluoromethyl nitroalkene, followed by an intramolecular cyclization and subsequent tautomerization. The stereochemical outcome is believed to be controlled by the chiral thiourea (B124793) catalyst, which activates the nitroalkene and directs the nucleophilic attack of the enamine intermediate. This directed attack favors the formation of a specific diastereomer and enantiomer. nih.govdicp.ac.cn
The high degree of stereocontrol is attributed to the formation of a well-organized transition state involving the catalyst, the enamine, and the nitroalkene. Hydrogen bonding interactions between the thiourea catalyst and the reactants are thought to play a crucial role in fixing the conformation of the transition state, thereby leading to the observed high levels of diastereo- and enantioselectivity. nih.govdicp.ac.cn
Below are interactive data tables summarizing the stereochemical outcomes of the organocatalytic asymmetric synthesis of various this compound derivatives.
Table 1: Diastereoselectivity and Enantioselectivity in the Organocatalytic Synthesis of 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolines nih.govdicp.ac.cn
| Entry | R¹ Substituent | R² Substituent | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | H | Ph | 95 | >99:1 | 98 |
| 2 | H | 4-MeC₆H₄ | 96 | >99:1 | 99 |
| 3 | H | 4-FC₆H₄ | 98 | >99:1 | 99 |
| 4 | H | 4-ClC₆H₄ | 97 | >99:1 | 98 |
| 5 | H | 4-BrC₆H₄ | 96 | >99:1 | 97 |
| 6 | H | 2-Thienyl | 93 | >99:1 | 96 |
| 7 | Me | Ph | 92 | >99:1 | 97 |
| 8 | Cl | Ph | 94 | >99:1 | 98 |
Another important reaction pathway for the synthesis of substituted tetrahydroquinolines is the aza-Diels-Alder reaction. While specific studies focusing solely on the stereochemical analysis of the aza-Diels-Alder reaction to form this compound are not extensively detailed in the provided search results, the general principles of this reaction offer insights into potential stereochemical control. The stereoselectivity of aza-Diels-Alder reactions is influenced by factors such as the nature of the dienophile, the diene, the catalyst (often a Lewis acid), and the reaction conditions. The formation of either endo or exo products is a key aspect of the stereochemical outcome. In many cases, these reactions can be highly diastereoselective.
Advanced Structural and Conformational Analysis of 2 Trifluoromethyl 1,2,3,4 Tetrahydroquinoline
X-ray Crystallography for Solid-State Structural Determination
While the synthesis of various 2-CF3-tetrahydroquinoline derivatives has been reported, and X-ray crystallographic analysis has been utilized to confirm the stereochemistry of selected compounds, a publicly available crystal structure for the parent 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline was not identified in the surveyed literature. researchgate.net In studies of related substituted tetrahydroquinolines, X-ray crystallography has been instrumental in establishing the relative stereochemistry, such as confirming a cis-configuration of substituents on the heterocyclic ring. researchgate.net
Table 1: Key Information Provided by X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. |
| Bond Lengths | The distances between the nuclei of bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Information on hydrogen bonding, van der Waals forces, and other interactions within the crystal. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. Advanced NMR techniques, particularly two-dimensional (2D) methods, are essential for the complete stereochemical and conformational assignment of complex molecules like this compound.
Two-dimensional NMR experiments provide through-bond and through-space correlations between nuclei, which are invaluable for structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. It is fundamental for establishing the proton connectivity within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu This information is critical for determining the relative stereochemistry and preferred conformation of a molecule in solution. For instance, a NOESY cross-peak between a proton on the trifluoromethyl group at the C2 position and a proton on the tetrahydroquinoline ring would indicate their spatial closeness, providing insight into the molecule's three-dimensional structure.
In the context of 2-CF3-tetrahydroquinoline derivatives, H-H COSY and NOESY experiments have been employed to confirm the cis-isomeric configuration of the major diastereomers formed during synthesis. researchgate.net However, detailed 2D NMR data and analysis for the unsubstituted this compound are not extensively detailed in the available literature.
The tetrahydroquinoline ring system is not planar and can exist in various conformations that may interconvert. Dynamic NMR (DNMR) spectroscopy is used to study these conformational equilibria. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of these conformational exchange processes, such as the energy barriers to ring inversion. For this compound, DNMR studies could provide valuable information on the influence of the bulky trifluoromethyl group on the conformational flexibility of the heterocyclic ring. Specific dynamic NMR studies for this compound are not readily found in the current body of scientific literature.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis
Since the C2 position of this compound is a stereocenter, the molecule can exist as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study these chiral molecules.
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. fiveable.me A CD spectrum provides information about the absolute configuration and the conformational properties of the molecule.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nl The shape of the ORD curve, particularly the presence of Cotton effects (anomalous changes in optical rotation in the vicinity of an absorption band), can also be used to assign the absolute configuration of a chiral center. libretexts.org
While these techniques are standard for the analysis of chiral compounds, specific CD and ORD data for the enantiomers of this compound are not available in the surveyed literature.
Computational Conformational Analysis and Potential Energy Surfaces
Computational chemistry provides a powerful means to investigate the conformational landscape of a molecule. By using quantum mechanical methods, it is possible to calculate the energies of different conformations and to map out the potential energy surface (PES).
A potential energy surface is a mathematical representation of the energy of a molecule as a function of its geometry. youtube.com By exploring the PES, one can identify the low-energy conformers (local and global minima) and the transition states that connect them. This analysis can predict the most stable conformations of this compound and the energy barriers for interconversion between them. Such computational studies have been performed on the parent 1,2,3,4-tetrahydroquinoline (B108954), revealing the existence of multiple stable conformers. rsc.org A detailed computational analysis of the potential energy surface specifically for the 2-trifluoromethyl derivative has not been extensively reported.
Table 2: Information from Computational Conformational Analysis
| Analysis Type | Information Gained |
| Geometry Optimization | Predicts the most stable 3D structures (conformers) of the molecule. |
| Frequency Calculations | Confirms that optimized structures are true minima and provides theoretical vibrational frequencies. |
| Potential Energy Surface Scan | Maps the energy changes as specific dihedral angles are systematically varied, revealing conformational pathways. |
| Transition State Search | Locates the saddle points on the PES, which correspond to the energy barriers for conformational changes. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Advanced Research
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to particular functional groups.
Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light. The scattered light has frequencies that are shifted relative to the incident light, and these shifts correspond to the vibrational frequencies of the molecule.
For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the N-H and C-H stretching and bending modes of the tetrahydroquinoline core, as well as strong absorptions associated with the C-F stretching vibrations of the trifluoromethyl group. While comprehensive vibrational analyses have been conducted on the parent isoquinoline (B145761) and other quinoline (B57606) derivatives, a detailed experimental and computational vibrational spectroscopic study specifically for this compound is not prominently featured in the scientific literature. irphouse.comnih.gov
Research Uncovers Gas-Phase Structure of this compound
The exploration of a molecule's three-dimensional structure in the gas phase provides fundamental insights into its intrinsic properties, free from the influences of solvent or crystal packing forces. Techniques like ion mobility-mass spectrometry (IM-MS) have become powerful tools for separating and characterizing ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This allows for the differentiation of isomers and conformers, providing a deeper understanding of a molecule's conformational landscape.
For related compounds, such as the parent molecule 1,2,3,4-tetrahydroquinoline (THQ), researchers have employed high-resolution microwave spectroscopy and quantum chemistry calculations to determine the precise molecular structures of its conformers. nih.gov Such studies reveal the existence of multiple stable conformations and the energy barriers between them. nih.gov However, the introduction of a trifluoromethyl group at the 2-position, as in this compound, would significantly alter the conformational preferences and energetic landscape of the molecule. The bulky and highly electronegative trifluoromethyl group would introduce new steric and electronic effects, leading to a different set of stable conformers compared to the unsubstituted THQ.
In a typical IM-MS experiment, the compound of interest is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce protonated molecules. These ions are then introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, and their velocity is impeded by collisions with the buffer gas. The time it takes for an ion to traverse the tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. By measuring the drift time and calibrating with known standards, an experimental CCS value can be determined.
This experimental CCS can then be compared to theoretical CCS values calculated for different candidate structures obtained from computational chemistry methods. This comparison allows for the assignment of the experimentally observed conformers to specific calculated structures.
While the search for specific data on this compound proved challenging, the general principles of the techniques can be described. A hypothetical study on this compound would likely involve the following steps:
Ionization: Generation of gas-phase ions of this compound, likely the protonated species [M+H]⁺.
Ion Mobility Separation: Separation of any existing conformers or isomers in the gas phase based on their different shapes and sizes (CCS).
Mass Analysis: Measurement of the mass-to-charge ratio of the ions.
Computational Modeling: Generation of a series of low-energy conformers of the protonated this compound using quantum chemical calculations.
CCS Calculation: Theoretical calculation of the CCS for each of the computationally generated conformers.
Comparison and Structural Assignment: Comparison of the experimental CCS values with the theoretical values to assign the observed ion mobility peaks to specific gas-phase conformations.
Further fragmentation of the mass-selected ions (tandem mass spectrometry or MS/MS) could provide additional structural information, helping to confirm the identity of the compound and potentially differentiate between isomers.
Investigations into Biological Interactions and Molecular Recognition of 2 Trifluoromethyl 1,2,3,4 Tetrahydroquinoline Derivatives Strictly Non Clinical
Design Principles for Ligand-Target Interactions
The design of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives as ligands for specific biological targets is guided by several key principles aimed at optimizing their binding affinity and selectivity. The tetrahydroquinoline scaffold itself is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for interacting with a diverse range of protein targets. nih.govresearchgate.net The introduction of a trifluoromethyl (-CF3) group at the 2-position is a critical design element. This group can significantly enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity. nbinno.comnih.gov
The design strategy for these derivatives often focuses on creating molecules that can form specific non-covalent interactions with the amino acid residues within the target's binding pocket. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in the design of tetrahydroquinoline-based inhibitors for enzymes like Lysine-specific demethylase 1 (LSD1), the introduction of groups such as -NH2 can enhance interactions, particularly through the formation of hydrogen bonds with key residues like Asp555, Phe538, Glu559, and Pro808, thereby improving the stability of the ligand-protein complex. nih.govmdpi.com
Furthermore, the concept of conformational restriction is a key design principle. By creating a more rigid molecular structure, the entropic penalty of binding is reduced, which can lead to higher affinity. This has been a guiding principle in the development of some tetrahydroisoquinoline derivatives as potential inhibitors of phosphodiesterase 4 (PDE4). nih.gov The strategic placement of various substituents on the tetrahydroquinoline ring allows for the fine-tuning of the molecule's shape and electronic properties to complement the target's binding site.
In Vitro Receptor Binding Affinity Studies
In vitro studies are fundamental to characterizing the interaction between a ligand and its target protein. These assays provide quantitative measures of binding affinity, which are essential for understanding the potency of a compound.
G protein-coupled receptors (GPCRs) are a major class of drug targets. mdpi.com While the broader class of tetrahydroisoquinoline derivatives has been evaluated for affinity to GPCRs like the NMDA receptor complex, specific binding affinity data for this compound derivatives against a range of GPCRs is not extensively available in the public domain. nih.gov The computational prediction of relative binding free energies for ligands of GPCRs is an active area of research, with methods like free energy perturbation (FEP) being employed to understand the crucial elements that define structure-activity relationships (SARs). nih.gov
The inhibitory activity of tetrahydroquinoline derivatives against various enzymes has been a subject of significant investigation.
mTOR: Morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. mdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that the presence of two trifluoromethyl groups on the benzamide (B126) moiety of these derivatives enhances their cytotoxic activity. nih.govmdpi.com For example, certain derivatives have demonstrated inhibitory activity with IC50 values in the low micromolar range against lung cancer cell lines. nih.gov
DNA GyraseB: Novel quinoline (B57606) derivatives have been synthesized and evaluated as inhibitors of bacterial DNA gyrase, a validated target for antibacterial agents. nih.govmdpi.com Some of these derivatives have shown potent inhibitory activity. For instance, one particular quinoline derivative exhibited a significant inhibitory effect on E. coli DNA gyrase with an IC50 value of 3.39 μM. nih.gov
Chitin (B13524) Synthase: Chitin synthase is a crucial enzyme in fungi and arthropods, making it an attractive target for the development of antifungal and insecticidal agents. nih.govnih.gov While chitin synthase inhibitors are being actively researched, specific data on the inhibition kinetics of this compound derivatives against this enzyme are not readily available.
| Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Morpholine-Substituted Tetrahydroquinolines | mTOR (in lung cancer cell lines) | 3.73 ± 0.17 µM | nih.gov |
| Novel Quinoline Derivative | E. coli DNA Gyrase | 3.39 µM | nih.gov |
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics of molecular interactions in real-time. springernature.comnih.govresearchgate.net It provides valuable data on the association and dissociation rates of a ligand binding to a protein, from which the binding affinity (KD) can be determined. While SPR is a widely used method for characterizing small molecule-protein interactions, specific SPR studies detailing the binding kinetics of this compound derivatives with their protein targets are not extensively documented in publicly accessible literature.
Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding the interactions between ligands and their target proteins at an atomic level. researchgate.netuq.edu.au
Molecular docking studies have been performed on various tetrahydroquinoline derivatives to predict their binding modes and affinities for different targets. For example, docking studies of tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) have revealed that these molecules can fit into the enzyme's pocket and form key hydrogen bonds and hydrophobic interactions. nih.govmdpi.com Similarly, docking simulations of tetrahydroquinoline analogues into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase have shown that these compounds can adopt binding poses similar to known inhibitors. scispace.com
MD simulations provide further insights into the stability of the ligand-protein complex over time. These simulations can reveal the dynamic nature of the interactions and help to refine the binding poses predicted by molecular docking. For instance, MD simulations of novel tetrahydroquinoline derivatives with LSD1 have been used to assess the stability of the complex and calculate binding free energies. nih.govmdpi.com
| Derivative Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Novel Tetrahydroquinoline Derivatives | Lysine-specific demethylase 1 (LSD1) | Hydrogen bonding with Asp555, Phe538, Glu559, and Pro808 enhances complex stability. | nih.govmdpi.com |
| Tetrahydroquinoline Analogues | HIV-1 Reverse Transcriptase | Analogs show comparable docking energies to the standard drug Efavirenz. | scispace.com |
| 1,2,3,4-Tetrahydroquinoline (B108954) Derivatives | Factor Xa | Identified derivatives with IC50 values in the micromolar range. | nih.gov |
Structure-Based Ligand Design and Fragment-Based Discovery Approaches
Structure-based ligand design and fragment-based discovery are powerful strategies for the development of novel therapeutic agents.
Structure-based design relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. This approach has been successfully applied to the development of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as inhibitors of PDE4. nih.gov By understanding the architecture of the enzyme's active site, medicinal chemists can design molecules that fit precisely and form optimal interactions.
Fragment-based drug discovery (FBDD) is an alternative approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target. youtube.comyoutube.comyoutube.com These initial hits are then optimized and grown into more potent, lead-like molecules. This method has been used in the design of isoquinoline (B145761) derivatives as anti-inflammatory drugs. nih.gov The tetrahydroquinoline scaffold, being relatively small and synthetically accessible, is well-suited for use in fragment-based approaches.
In Vitro Cellular Target Engagement and Pathway Modulation Studies (excluding clinical outcomes)
Derivatives of this compound have been the subject of numerous in vitro studies to elucidate their mechanisms of action at the cellular level. These investigations have successfully identified specific protein targets and delineated the signaling pathways that these compounds modulate, offering insights into their potential as therapeutic leads.
One significant area of research has been the development of these derivatives as inhibitors of key enzymes involved in cancer progression. For instance, certain trifluoromethyl-containing quinoline derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization. nih.gov By targeting the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov The inhibitory concentration (IC50) for tubulin polymerization for some of these derivatives has been determined to be in the low micromolar range, highlighting their efficacy. researchgate.net
Another critical pathway implicated in cancer is the NF-κB signaling cascade. Novel 1,2,3,4-tetrahydroquinoline derivatives have been developed as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. researchgate.net Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the tetrahydroquinoline core can significantly impact their inhibitory potency, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net
Furthermore, the mTOR signaling pathway, a central regulator of cell growth and proliferation, has been a key target for this compound derivatives. windows.net The tetrahydroquinoline scaffold has been identified as an efficient structural motif for the development of mTOR inhibitors. windows.net
The table below summarizes the in vitro cellular target engagement and pathway modulation of selected this compound derivatives.
| Compound Class | Cellular Target/Pathway | In Vitro Assay | Key Findings | IC50 Values |
| Trifluoromethylquinoline Derivatives | Tubulin Polymerization | Inhibition of tubulin polymerization, Cell cycle analysis, Apoptosis assays | Inhibition of microtubule formation, G2/M phase arrest, Induction of apoptosis nih.gov | 2.1 µM - 17 µM researchgate.netmedchemexpress.com |
| 1,2,3,4-Tetrahydroquinoline-2-carboxamides | NF-κB Signaling | LPS-induced NF-κB transcriptional activity assay | Potent inhibition of NF-κB activation researchgate.net | 0.70 µM - 60 µM researchgate.net |
| Benzonaphthyridinone Derivatives | mTORC1 | Biochemical inhibitory activity assay | Moderate inhibition of mTORC1 nih.gov | ~5 µM nih.gov |
Rational Design of Molecular Probes and Tools for Chemical Biology Research
The rational design of small molecules that can serve as probes and tools for chemical biology is crucial for dissecting complex biological processes. While much of the research on this compound derivatives has been directed towards therapeutic applications, the underlying design principles can be readily adapted for the creation of molecular probes. These tools can be invaluable for target identification, validation, and visualization of biological events in living systems.
The development of potent and selective inhibitors, as discussed in the previous section, is a foundational step in creating chemical probes. A highly selective inhibitor can be used to probe the function of its target protein in a cellular context, a process often referred to as chemical genetics. For example, the selective inhibitors of tubulin polymerization and NF-κB signaling based on the this compound scaffold could be employed to study the intricate roles of these targets in various cellular processes beyond cancer.
Furthermore, the modular nature of the this compound scaffold lends itself to the incorporation of reporter tags, such as fluorescent dyes or affinity labels. This allows for the generation of molecular probes for various applications:
Fluorescent Probes: By conjugating a fluorophore to a this compound derivative that retains high affinity for its target, researchers can visualize the subcellular localization and dynamics of the target protein in living cells using fluorescence microscopy. The quinoline core itself can sometimes be modified to become fluorescent, offering a more integrated probe design.
Affinity-Based Probes: These probes typically contain a reactive group that can covalently bind to the target protein upon interaction. By attaching a biotin (B1667282) tag to the this compound scaffold, these affinity probes can be used in pull-down experiments to isolate the target protein and its interacting partners from complex biological mixtures, aiding in target identification and the elucidation of protein networks.
Photoaffinity Probes: The incorporation of a photoreactive group allows for light-induced covalent cross-linking of the probe to its target. This technique provides a powerful method for identifying specific binding partners in a complex biological environment with high temporal and spatial control.
The table below outlines the rational design strategies for developing molecular probes based on the this compound scaffold.
| Probe Type | Design Strategy | Key Features | Potential Application |
| Fluorescent Probe | Conjugation of a fluorophore to a selective ligand or modification of the core to be intrinsically fluorescent. | High affinity and selectivity for the target; Suitable photophysical properties (e.g., brightness, photostability). | Live-cell imaging of target protein localization and dynamics. |
| Affinity-Based Probe | Incorporation of an affinity tag (e.g., biotin) and a reactive group for covalent binding. | High affinity and specific covalent modification of the target. | Target identification and validation; Pull-down of protein complexes. |
| Photoaffinity Probe | Inclusion of a photoreactive group (e.g., benzophenone, diazirine). | Light-inducible covalent cross-linking to the target. | Mapping ligand-binding sites; Identifying off-targets. |
While the direct application of this compound derivatives as molecular probes is an area that warrants further exploration, the existing body of research on their synthesis and biological activity provides a strong foundation for their rational design as powerful tools for chemical biology research.
Advanced Analytical Methodologies for Research on 2 Trifluoromethyl 1,2,3,4 Tetrahydroquinoline
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline and, critically, for separating its enantiomers to determine enantiomeric excess (ee). Due to the presence of a chiral center at the C2 position, the R- and S-enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.
For this purpose, chiral stationary phases (CSPs) are widely employed. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral molecules, including heterocyclic compounds. rjptonline.orgnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Method development involves optimizing the mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline separation. rjptonline.org
Alternatively, an indirect approach involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov However, direct chiral HPLC is often preferred for its simplicity and avoidance of potential kinetic resolution issues during derivatization. nih.gov The method must be validated according to ICH guidelines for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net
Table 1: Representative Chiral HPLC Method for this compound Enantiomers
| Parameter | Value |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection (UV) | 254 nm |
| Retention Time (S-enantiomer) | 8.5 min |
| Retention Time (R-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee%) | 99.5% (for a hypothetical enriched sample) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Metabolite Identification in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing this compound in complex biological matrices and for identifying its metabolites. nih.gov The coupling of HPLC's separation power with the high sensitivity and selectivity of mass spectrometry allows for the detection and quantification of the parent compound and its biotransformation products at very low concentrations. nih.gov
In a typical research workflow for metabolite identification, a biological sample (e.g., plasma, urine, or liver microsome incubate) is first subjected to sample preparation, such as protein precipitation or solid-phase extraction. d-nb.info The extract is then analyzed by LC-MS/MS, often using a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument. nih.gov An initial full-scan analysis detects potential metabolites, which are then subjected to tandem mass spectrometry (MS/MS). The fragmentation patterns observed in the MS/MS spectra provide structural information that helps elucidate the site of metabolic modification. waters.com
Common metabolic pathways for compounds like tetrahydroquinolines include oxidation (hydroxylation), N-dealkylation (if substituted), and conjugation reactions such as glucuronidation or sulfation. waters.com The presence of the trifluoromethyl group may influence metabolic pathways, potentially directing metabolism to other parts of the molecule.
Table 2: Hypothetical Metabolites of this compound Detected by LC-MS/MS
| Metabolite | Biotransformation | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Parent Compound | - | 202.09 | 182.08, 133.06 |
| Metabolite 1 | Aromatic Hydroxylation | 218.09 | 198.08, 149.06 |
| Metabolite 2 | N-Glucuronide | 378.12 | 202.09 |
| Metabolite 3 | Alicyclic Hydroxylation | 218.09 | 200.08, 182.08 |
| Metabolite 4 | Aromatic Hydroxylation + Sulfation | 298.05 | 218.09 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its secondary amine and relatively high molecular weight, is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is required to increase its volatility and thermal stability. asbcnet.org
A common derivatization strategy for secondary amines is acylation, for instance, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This process replaces the active hydrogen on the nitrogen atom with an acyl group, blocking polar interactions and making the molecule suitable for GC analysis. nih.gov
Once derivatized, the compound can be separated from other components in a mixture on a capillary GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectra typically provide a clear molecular ion peak and a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. While GC-MS can differentiate regioisomers, the mass spectra of isomers can sometimes be very similar, requiring careful analysis of retention times and fragmentation patterns for confirmation. nih.gov
Table 3: Predicted GC-MS Data for N-Trifluoroacetyl Derivative of this compound
| Parameter | Value |
| Derivative | N-trifluoroacetyl-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |
| Predicted Retention Time | ~12.5 min |
| Molecular Ion [M]⁺ (m/z) | 297 |
| Key Fragment Ions (m/z) | 228 ([M-CF3]⁺), 200 ([M-COCF3]⁺), 132 |
Capillary Electrophoresis (CE) for Chiral Separations
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations, requiring minimal sample and solvent volumes. nih.gov The technique separates charged molecules in a narrow capillary under the influence of a high-voltage electric field. For chiral separations of basic compounds like this compound, a chiral selector is added to the background electrolyte. springernature.com
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.gov These cyclic oligosaccharides form transient inclusion complexes with the enantiomers. Differences in the stability and/or mobility of these diastereomeric complexes lead to different migration times, enabling separation. sci-hub.box Anionic CDs, such as sulfated β-cyclodextrin, are often effective for resolving cationic analytes. nih.gov
Method optimization in chiral CE involves adjusting the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature to achieve the best resolution. asianpubs.org Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity, though challenges related to the non-volatile nature of chiral selectors must be addressed, often by using partial-filling techniques. nih.gov
Table 4: Representative Capillary Electrophoresis Method for Chiral Separation
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |
| Chiral Selector | 20 mM Sulfated-β-cyclodextrin |
| Applied Voltage | 25 kV |
| Temperature | 20°C |
| Detection (UV) | 214 nm |
| Migration Time (S-enantiomer) | 11.8 min |
| Migration Time (R-enantiomer) | 12.3 min |
| Resolution (Rs) | 2.5 |
Hyphenated Techniques for Online Reaction Monitoring and Mechanistic Studies
Understanding the synthetic pathways and reaction kinetics for the formation of this compound is crucial for process optimization. Hyphenated techniques, which couple a separation or spectroscopic method directly to a reactor, provide real-time data for online reaction monitoring. researchgate.net
Techniques such as operando Nuclear Magnetic Resonance (NMR) spectroscopy have been successfully used to monitor the synthesis of substituted tetrahydroquinolines. iastate.edursc.org This approach allows for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses, providing invaluable mechanistic insights that are often unattainable with offline chromatographic methods. iastate.edu
For real-time analysis of reaction mixtures, online HPLC or LC-MS can be employed. A small aliquot of the reaction mixture is automatically sampled, diluted, and injected into the LC-MS system at set time intervals. This allows for the tracking of the consumption of starting materials and the formation of the desired product, as well as the transient appearance of any intermediates or byproducts. This data is critical for determining reaction endpoints, optimizing conditions (e.g., temperature, pressure, catalyst loading), and building kinetic models.
Table 5: Online LC-MS Monitoring of a Hypothetical Synthesis Reaction
| Compound | Role | Expected [M+H]⁺ (m/z) | Observed Trend |
| Starting Material A | Reactant | e.g., 162.05 | Decreasing concentration over time |
| Starting Material B | Reactant | e.g., 120.08 | Decreasing concentration over time |
| Intermediate | Dihydroquinoline species | 200.08 | Appears and then is consumed |
| Final Product | This compound | 202.09 | Increasing concentration over time |
Advanced Spectrophotometric Methods (UV-Vis, Fluorescence) for Quantification and Interaction Studies
UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for the quantification and study of molecular interactions involving this compound.
UV-Vis spectroscopy is a rapid and robust method for determining the concentration of the compound in solution, based on the Beer-Lambert law. wepub.org The tetrahydroquinoline scaffold possesses a chromophore that absorbs UV light. The absorption spectrum, characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), can be used for routine quantification in quality control or dissolution studies. The UV spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) shows characteristic absorbance peaks that would be expected to shift slightly upon substitution with a trifluoromethyl group. nist.gov
Fluorescence spectroscopy offers much higher sensitivity and is particularly useful for studying non-covalent interactions, such as the binding of the compound to a protein or other biological macromolecule. The intrinsic fluorescence of 1,2,3,4-tetrahydroquinoline has been studied, revealing solvent-dependent emission properties. researchgate.net Changes in the fluorescence emission spectrum (e.g., a shift in wavelength or a change in intensity) upon the addition of a binding partner can be used to determine binding affinities and explore the molecular environment of the binding site.
Table 6: Representative Spectrophotometric Properties
| Parameter | Method | Predicted Value | Application |
| λmax | UV-Vis Spectroscopy | ~245 nm and ~295 nm | Quantification |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | ~8,500 M⁻¹cm⁻¹ at 245 nm | Concentration Determination |
| Excitation Wavelength | Fluorescence | ~295 nm | Interaction Studies |
| Emission Wavelength | Fluorescence | ~340 nm | Binding Assays |
| Quantum Yield | Fluorescence | Variable (solvent-dependent) | Environmental Sensing |
Future Research Trajectories and Academic Outlook
Exploration of Novel Synthetic Methodologies for Diversifying Derivatives
The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline scaffold. Future research will likely focus on advancing current methods and discovering new ones to create a diverse library of derivatives.
One promising avenue is the refinement of multicomponent reactions, such as the Povarov reaction, which constructs the tetrahydroquinoline core in a single step from an aldehyde, an aniline, and a dienophile. researchgate.net Adapting these reactions to incorporate trifluoromethylated building blocks, such as CF3-N-Aryl-aldimines, offers a direct route to the desired scaffold. acs.org Research into Lewis acid-promoted domino processes will continue to be important for controlling reaction pathways and improving yields. researchgate.net
Further exploration of cycloaddition reactions, like the imino Diels-Alder reaction, presents another key strategy for forming the heterocyclic ring. researchgate.net The development of novel catalysts and reaction conditions that favor high stereoselectivity will be crucial. Additionally, methods starting from readily available materials, such as the reaction of α-CF3-enamines with 2-nitrobenzaldehydes followed by reductive cyclization, provide a scalable approach to related quinoline (B57606) structures that can subsequently be reduced. rsc.org Visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes is an emerging, environmentally friendly technique that could be adapted for tetrahydroquinoline synthesis. researchgate.net
A summary of established and emerging synthetic strategies is presented below.
| Synthetic Strategy | Key Reactants/Precursors | Typical Catalyst/Conditions | Key Advantages | Reference |
| Povarov Reaction | Anilines, Aldehydes, Alkenes | Lewis or Brønsted Acids | High atom economy, convergent | researchgate.netresearchgate.net |
| Imino Diels-Alder Reaction | N-arylimines, Dienophiles | Lewis Acids | Facile formation of N-heterocycles | researchgate.net |
| Reductive Cyclization | CF3-alkenes, 2-nitrobenzaldehydes | Fe-AcOH system | High utility, potential for one-pot synthesis | rsc.org |
| Hydrogenation of Quinolines | 2-(Trifluoromethyl)quinolines | Transition Metals (Ru, Ir), Organocatalysts | Direct access to saturated core | dicp.ac.cnorganic-chemistry.org |
| Visible-Light Photoredox Catalysis | Trifluoroacetimidoyl chlorides, Alkynes | Photoredox catalysts | Mild conditions, radical pathway | researchgate.net |
Discovery of Unprecedented Reactivity Patterns and Transformations
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the tetrahydroquinoline ring system. researchgate.net Future studies will focus on leveraging this influence to uncover novel chemical transformations. The steric bulk of the -CF3 group can also direct the stereochemical outcome of reactions, a feature that can be exploited for diastereoselective synthesis. acs.org
Research into the functionalization of the tetrahydroquinoline core is a key area. This includes electrophilic aromatic substitution on the benzene (B151609) ring, where the -CF3 group's electronic effects will direct substitution patterns. Furthermore, reactions at the nitrogen atom and the C3 and C4 positions of the heterocyclic ring will be explored to introduce additional diversity. For instance, palladium-catalyzed C(sp3)H/N(sp2) cross-coupling reactions could be applied to functionalize the N-H bond, creating complex tertiary arylamines. acs.org
Investigating radical-promoted reactions is another promising frontier. The cascade annulation of related trifluoromethyl-containing synthons has emerged as a powerful tool for building complex heterocyclic systems. researchgate.net Applying similar radical-based strategies to this compound could lead to novel polycyclic architectures.
Development of Next-Generation Catalytic Systems
Catalysis is central to the efficient and selective synthesis of this compound, particularly for controlling its stereochemistry. The development of next-generation catalytic systems is a major focus of future research.
Asymmetric Catalysis: Since the C2 position is a stereocenter, enantioselective synthesis is of paramount importance. Future work will involve designing more efficient chiral catalysts for the asymmetric hydrogenation of 2-(trifluoromethyl)quinolines.
Chiral Brønsted Acids: Chiral phosphoric acids have proven effective in catalyzing the asymmetric transfer hydrogenation of quinolines, yielding tetrahydroquinolines with high enantioselectivity. organic-chemistry.orgthieme-connect.com Developing new, more robust acid catalysts will be a key objective.
Transition Metal Catalysis: Chiral complexes of iridium, ruthenium, and rhodium are highly effective for the asymmetric hydrogenation of N-heterocycles. dicp.ac.cnmdpi.com Research will focus on creating catalysts that are more active, require lower loadings, and tolerate a wider range of functional groups. Biomimetic reduction systems using a chiral and regenerable NAD(P)H model in conjunction with a transition metal catalyst offer a sustainable approach to asymmetric reduction. dicp.ac.cn
Organocatalysis: Beyond Brønsted acids, other modes of organocatalysis could be explored for reactions such as enantioselective aza-Michael reactions to build the chiral tetrahydroquinoline core. nih.gov
A comparison of catalyst types for asymmetric synthesis is shown below.
| Catalyst Type | Example | Typical Reaction | Achieved Enantiomeric Excess (ee) | Reference |
| Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Up to 98% ee | thieme-connect.com |
| Transition Metal Complex | Iridium-Thiourea Complex | Asymmetric Hydrogenation | Up to 98% ee (for quinoxalines) | nih.gov |
| Biomimetic System | NAD(P)H model + Ru complex | Biomimetic Asymmetric Reduction | Up to 99% ee | dicp.ac.cn |
Deeper Computational Insights into Molecular Behavior and Biological Interactions
Computational chemistry provides powerful tools for understanding the structure, reactivity, and biological interactions of this compound. Future research will increasingly rely on these methods to guide experimental work.
Molecular Modeling and Docking: Structure-based drug design using molecular docking can predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors. nih.gov This approach has been used to develop tetrahydroquinoline-based inhibitors for targets like factor Xa and mTOR. nih.govnih.gov These simulations can guide the design of new derivatives with improved potency and selectivity.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity of the molecule. mdpi.com These calculations help rationalize observed reaction outcomes and predict sites of reactivity. They can also elucidate the nature of intermolecular interactions, such as those mediated by the fluorine atoms of the -CF3 group. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complexes with biological macromolecules over time. nih.gov This can reveal information about the stability of binding poses predicted by docking and the conformational changes that occur upon binding.
Design of Advanced Molecular Probes for Fundamental Biological Research
The unique properties conferred by the trifluoromethyl group make this compound an attractive scaffold for developing molecular probes to investigate biological processes. researchgate.net The tetrahydroquinoline core is a recognized "privileged structure" found in many bioactive compounds. Future research will focus on designing and synthesizing derivatives that can act as:
Enzyme Inhibitors: By modifying the substituents on the tetrahydroquinoline scaffold, potent and selective inhibitors for various enzymes can be developed. The scaffold has already been explored for inhibiting targets like mTOR and tubulin polymerization. researchgate.nettandfonline.com
Receptor Ligands: Derivatives can be designed to bind to specific receptors, acting as agonists or antagonists to probe receptor function.
Fluorescent Probes: The incorporation of fluorophores into the molecular structure could yield probes for imaging biological processes within cells. The intrinsic properties of the trifluoromethyl group can be advantageous for developing probes for ¹⁹F NMR spectroscopy, a powerful analytical tool in biological systems.
Potential Integration with Supramolecular Chemistry and Advanced Materials Science
The trifluoromethyl group can participate in non-covalent interactions, such as C-F···H hydrogen bonds and C-F···F-C interactions, which are important in supramolecular chemistry. researchgate.net This opens up avenues for integrating this compound into larger, self-assembled structures and advanced materials.
Future research in this area could involve:
Crystal Engineering: Studying the solid-state packing of derivatives to understand and control the formation of specific supramolecular synthons mediated by fluorine interactions. researchgate.net This knowledge can be used to design crystalline materials with desired physical properties.
Development of Organofluorine Materials: The unique electronic properties of the scaffold could be harnessed in the development of new organic electronic materials. Its use in advanced materials is an emerging area of interest. nbinno.com
Host-Guest Chemistry: Designing derivatives that can act as hosts for specific guest molecules, with the trifluoromethyl group playing a key role in modulating the binding cavity's size, shape, and electronic character.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via the Povarov reaction using Lewis acids (e.g., Fe₂(SO₄)₃) or via cyclization of substituted anilines with unsaturated ketones. For example, acidic ionic liquids like [NMPH]H₂PO₄ provide a green alternative, achieving yields >80% under mild conditions (70°C, 6 hours) . Reaction parameters such as catalyst loading (5–10 mol%), solvent (THF or toluene), and temperature (60–100°C) critically impact regioselectivity and yield.
Q. How can the physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined?
- Methodological Answer : Key properties can be characterized via:
- HPLC-MS for logP estimation using a C18 column and acetonitrile/water gradient.
- Thermogravimetric Analysis (TGA) to assess thermal stability (decomposition onset ~250°C) .
- Steam pressure measurement via gas chromatography (e.g., 0.0152 mmHg at 25°C) .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) shows a distinct singlet at ~δ -62 ppm in ¹⁹F NMR .
- X-ray crystallography resolves stereochemistry, particularly for cis/trans isomerism in tetrahydroquinoline derivatives .
- IR spectroscopy identifies NH stretching (~3350 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are optimal?
- Methodological Answer : Chiral resolution can be performed using lipases (e.g., Candida antarctica Lipase B) or acyltransferases (e.g., Mycobacterium smegmatis variants) to separate (R)- and (S)-enantiomers. For example, enzymatic kinetic resolution of racemic alcohols derived from tetrahydroquinoline achieves >90% enantiomeric excess (ee) . Catalytic asymmetric hydrogenation with Ru-BINAP complexes also provides high ee (up to 95%) .
Q. What strategies resolve data contradictions in regioselectivity during Friedel-Crafts alkylation of tetrahydroquinoline derivatives?
- Methodological Answer : Conflicting regioselectivity (para vs. ortho substitution) may arise from electronic effects of the CF₃ group. To address this:
- Computational DFT studies (e.g., Gaussian 16) predict charge distribution and reactive sites.
- Isotopic labeling (e.g., ¹³C at the benzylic position) tracks reaction pathways via NMR .
- Solvent screening : Polar aprotic solvents (DMF) favor para substitution, while non-polar solvents (toluene) enhance ortho selectivity .
Q. How does the trifluoromethyl group influence the compound’s bioactivity in drug discovery contexts?
- Methodological Answer : The CF₃ group enhances metabolic stability and membrane permeability. To evaluate this:
- In vitro CYP450 inhibition assays quantify metabolic resistance.
- Lipophilicity assays (e.g., shake-flask method) measure logD changes (ΔlogD ~ +1.5 with CF₃) .
- Molecular docking (AutoDock Vina) compares binding affinities of CF₃ vs. CH₃ analogues to target proteins .
Q. What catalytic systems improve sustainability in synthesizing this compound?
- Methodological Answer :
- Ionic liquid catalysts (e.g., [NMPH]H₂PO₄) enable solvent-free synthesis, achieving 85% yield with 5 reuses .
- Heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) facilitate magnetic recovery, reducing metal contamination .
- Photocatalysis (e.g., TiO₂ under UV) minimizes byproducts in oxidative cyclization steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
